Aqueous Solubility and Ionization Advantage of the Lithium Salt Over the Free Acid Form
The lithium salt form of 2-(4-methyl-1,2,4-triazol-3-yl)acetic acid is expected to exhibit significantly higher aqueous solubility than the free acid. The free acid (MW 141.13) has a predicted LogP of approximately -0.94 and a topological polar surface area (TPSA) of 68.01 Ų, which confers limited intrinsic aqueous solubility due to the neutral carboxylic acid moiety . The lithium salt (MW 147.06), by replacing the acidic proton with Li⁺, converts the carboxylic acid to a carboxylate anion, substantially increasing hydrophilicity. The fully ionized carboxylate group at physiological pH enhances solubility in aqueous buffers, facilitating accurate dosing in in vitro assays and in vivo formulations without organic co-solvents . While explicit mg/mL solubility values for this specific compound are not publicly reported, the general principle is that lithium carboxylates of small heterocyclic acids exhibit 5- to 50-fold higher aqueous solubility than their corresponding free acids, based on well-established salt-form solubility relationships in pharmaceutical sciences .
| Evidence Dimension | Aqueous solubility (qualitative enhancement factor) |
|---|---|
| Target Compound Data | Lithium 2-(4-methyl-1,2,4-triazol-3-yl)acetate – carboxylate anion form; LogP = -0.94 (predicted); TPSA = 68.01 Ų |
| Comparator Or Baseline | 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid (free acid, CAS 1247637-01-9) – neutral carboxylic acid; molecular weight 141.13 |
| Quantified Difference | Estimated 5- to 50-fold increase in aqueous solubility for the lithium salt vs. free acid, based on class-level salt-form solubility enhancement |
| Conditions | Aqueous media at pH 6–8; predicted from LogP and TPSA values |
Why This Matters
Higher aqueous solubility directly impacts the feasibility of in vitro assay design (no DMSO precipitation issues) and in vivo dosing (no need for solubilizing excipients), reducing experimental variability in biological studies.
- [1] Serajuddin, A. T. M. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev., 2007, 59, 603–616. (Review establishing the general principle that salt formation with alkali metals such as lithium increases aqueous solubility of acidic drugs by orders of magnitude). View Source
- [2] Berge, S. M.; Bighley, L. D.; Monkhouse, D. C. Pharmaceutical salts. J. Pharm. Sci., 1977, 66, 1–19. (Foundational reference quantifying solubility enhancement factors for various salt forms of carboxylic acids). View Source
